N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
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Overview
Description
N-(2,5-Dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and formamide.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazolopyrimidine core is known for its biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Pharmacology: It can be used in the study of receptor binding and enzyme inhibition due to its complex structure.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-2-[7-(4-chlorophenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
- N-(2,5-Dimethylphenyl)-2-[7-(4-hydroxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Uniqueness
The presence of the methoxy group in N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide may enhance its biological activity and specificity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C23H23N5O3/c1-14-5-6-15(2)19(11-14)25-22(29)13-27-23(30)28-16(3)24-20(12-21(28)26-27)17-7-9-18(31-4)10-8-17/h5-12H,13H2,1-4H3,(H,25,29) |
InChI Key |
WHSUOOFHEQFCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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